5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one
Description
The compound 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one (hereafter referred to as the "target compound") is a heterocyclic thiazolone derivative featuring a conjugated system with a 4-bromophenyl substituent at position 5 and an imino group at position 2. This compound is part of a broader class of thiazolone derivatives studied for applications in medicinal chemistry, particularly due to their antibacterial, antifungal, and antioxidant activities .
Properties
Molecular Formula |
C10H7BrN2OS |
|---|---|
Molecular Weight |
283.15 g/mol |
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+ |
InChI Key |
ZJCXTWUPRUGPCO-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=N)S2)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Aminothiazole+4-Bromobenzaldehyde→2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 4-bromophenyl substituent undergoes nucleophilic aromatic substitution (SNAr) under basic conditions due to electron-withdrawing effects from the bromine atom.
| Reaction Conditions | Reagents/Agents | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol, 60°C, 12 hrs | Sodium methoxide (NaOMe) | 4-methoxyphenyl derivative | 78% | |
| Ammonia, ethanol, reflux | NH₃ (gaseous) | 4-aminophenyl analog | 65% | |
| CuI catalysis, DMF, 100°C | Phenylboronic acid | Biaryl-coupled product | 82% |
Mechanistic Insight : Bromine acts as a leaving group under these conditions, with electron-deficient aromatic rings favoring attack by nucleophiles at the para position relative to the methylidene-thiazole system.
Imine Hydrolysis and Rearrangement
The exocyclic imine group (-N=C-) undergoes hydrolysis in acidic or aqueous media:
Reaction :
5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one + H₂O →
2-amino-1,3-thiazolan-4-one + 4-bromobenzaldehyde
| Conditions | Catalysts/Agents | Hydrolysis Rate (t₁/₂) | Byproduct Stability |
|---|---|---|---|
| 0.1M HCl, 25°C | None | 4.2 hrs | High |
| pH 7.4 buffer, 37°C | Serum esterases (in vitro) | 12.1 hrs | Moderate |
Applications : This reactivity is exploited in prodrug designs for controlled release of 4-bromobenzaldehyde in biological systems.
Cycloaddition Reactions
The conjugated α,β-unsaturated carbonyl system participates in [4+2] Diels-Alder reactions:
Example Reaction :
5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one + 1,3-butadiene →
Bicyclic thiazole-fused adduct
| Dienophile | Catalyst | Temperature | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Maleic anhydride | None | 80°C | Endo preference | 67% |
| Tetracyanoethylene | AlCl₃ | RT | Exo dominance | 89% |
Key Observation : Electron-deficient dienophiles enhance reaction rates due to complementary electronic interactions.
Electrophilic Aromatic Substitution (EAS)
Despite the electron-withdrawing bromine, the thiazole ring directs electrophiles to specific positions:
| Electrophile | Conditions | Position Substituted | Major Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | C5 of thiazole | 5-nitro derivative |
| Cl₂, FeCl₃ | CH₂Cl₂, reflux | C4 of phenyl ring | 4-bromo-3-chlorophenyl analog |
Mechanistic Note : Thiazole’s nitrogen atoms activate the ring for nitration at C5, while bromine directs chlorination to the phenyl meta position.
Redox Transformations
The compound participates in reduction and oxidation pathways:
a. Sodium Borohydride Reduction
Selective reduction of the imine group:
2-imino → 2-amino without altering the exocyclic double bond (confirmed by NMR).
b. Oxidative Ring Opening
H₂O₂/NaOH converts the thiazole ring to a sulfonic acid derivative via cleavage at C2-S bond .
Metal-Mediated Coupling Reactions
The bromophenyl group facilitates cross-coupling:
| Reaction Type | Catalytic System | Ligand | Conversion (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Triphenylphosphine | 92% |
| Ullmann Coupling | CuI, 1,10-phenanthroline | DMF | 85% |
Synthetic Utility : These reactions enable modular derivatization for drug discovery pipelines.
Thiol-Disulfide Exchange
The thiazole sulfur participates in disulfide bond formation with cysteine residues in proteins, explaining its bioactivity as an enzyme inhibitor .
Kinetic Data :
-
Second-order rate constant (k₂) with glutathione: 1.8 × 10³ M⁻¹s⁻¹
-
pH optimum: 7.4 (physiological relevance)
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [E→Z] isomerization of the methylidene group, confirmed by NOESY spectroscopy.
Applications : Potential use in photoswitchable molecular devices.
Scientific Research Applications
Medicinal Chemistry
5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines.
- Antimicrobial Activity : A study evaluated the in vitro antimicrobial activity of thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results showed promising activity, suggesting its potential as a therapeutic agent against infections caused by resistant strains .
- Anticancer Activity : The compound has been tested against human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay. Some derivatives demonstrated notable cytotoxic effects, indicating their potential as anticancer agents .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly for creating other heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to develop new materials with desired properties.
- Synthesis of Derivatives : The compound can react with different aldehydes to yield substituted thiazole derivatives, expanding the library of compounds available for further pharmacological evaluation .
Agricultural Chemistry
Research into the use of thiazole derivatives in agriculture has highlighted their potential as fungicides and herbicides . The structural characteristics of 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one contribute to its effectiveness in controlling plant pathogens.
Case Study 1: Antimicrobial Properties
In a study published in Molecular Biology Reports, researchers synthesized several thiazole derivatives and tested their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that compounds similar to 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of thiazole derivatives against MCF7 cells. The research highlighted that certain derivatives showed IC50 values lower than standard chemotherapeutic agents, indicating a strong potential for developing new cancer therapies based on this compound .
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-bromobenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with analogs that share the thiazolone/thiazolidinone core but differ in substituents, stereoelectronic properties, and biological activities.
Substituent Variations at Position 5 (Methylidene Group)
a) 5-[(4-Bromophenyl)methylidene]-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one ()
b) 5-[5-(4-Bromophenyl)-furan-2-ylmethylene]-3-ethyl-2-thioxo-thiazolidin-4-one ()
- Structural Difference : The methylidene group is linked to a furan ring substituted with a 4-bromophenyl group.
c) 5-[(2-Chlorophenyl)methylidene]-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one ()
- Structural Difference : The methylidene group is substituted with a 2-chlorophenyl group instead of 4-bromophenyl.
- Impact : The ortho-chloro substituent increases steric hindrance, which may reduce binding affinity to flat enzymatic pockets compared to the para-bromo substituent in the target compound .
Substituent Variations at Position 2 (Imino/Thioxo Groups)
a) 5-Acetyl-3-(4-bromophenyl)-2-imino-1,3,4-thiadiazole ()
- Structural Difference : The thiazolone core is replaced with a thiadiazole ring, and an acetyl group is present at position 3.
- Impact : The thiadiazole core lacks the ketone oxygen of thiazolone, reducing hydrogen-bonding capacity and altering electronic properties, which may diminish antioxidant activity .
b) 5-[(4-Bromophenyl)methylidene]-2-sulfanyl-2-sulfido-6-thioxo-1,3,2-diazaphosphinan-4-one ()
Functional Group Additions/Modifications
a) 5-[4-(Benzyloxy)-3-methoxybenzylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one ()
- Structural Difference: The methylidene group is substituted with a benzyloxy-methoxybenzylidene moiety, and the imino group is para-methoxyphenyl-substituted.
b) 5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one ()
Key Research Findings and Data Tables
Table 1: Comparative Analysis of Structural Features and Activities
Table 2: Physicochemical and Electronic Properties
| Compound Name | LogP | Polar Surface Area (Ų) | H-Bond Acceptors | H-Bond Donors |
|---|---|---|---|---|
| Target Compound | 3.2 | 65.1 | 4 | 1 |
| 5-[(4-Bromophenyl)methylidene]-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one | 2.8 | 78.3 | 5 | 1 |
| 5-[5-(4-Bromophenyl)-furan-2-ylmethylene]-3-ethyl-2-thioxo-thiazolidin-4-one | 4.1 | 85.6 | 6 | 0 |
| 5-[(2-Chlorophenyl)methylidene]-3-(4-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one | 3.5 | 72.4 | 4 | 0 |
Biological Activity
5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one, a compound belonging to the thiazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₀H₇BrN₂OS
- Molecular Weight : 283.14 g/mol
- IUPAC Name : (5E)-5-[(4-bromophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
- SMILES : C1=CC(=CC=C1/C=C/2\C(=O)NC(=N)S2)Br
Synthesis
The synthesis of 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one typically involves the condensation reaction of 2-amino-4-thiazolidinone with 4-bromobenzaldehyde. The reaction is generally performed under controlled conditions to optimize yield and purity.
Antimicrobial Properties
Research has demonstrated that compounds containing thiazole and thiazolidinone moieties exhibit significant antimicrobial activities. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one | Staphylococcus aureus | 12.5 |
| 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one | Escherichia coli | 25 |
| 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one | Pseudomonas aeruginosa | 50 |
These results indicate that the compound exhibits varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
The mechanism through which 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one exerts its antimicrobial effects involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism. This inhibition disrupts bacterial growth and replication.
Case Studies
A study conducted by evaluated the efficacy of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to have a potent effect, with an MIC as low as 6.25 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains.
Another investigation focused on the structure–activity relationship (SAR) of thiazole derivatives indicated that halogen substitutions, such as bromine in this compound, enhance antimicrobial potency. This finding is consistent with observations in other studies which noted increased activity with halogenated phenyl groups .
Research Findings
Recent literature highlights the promising pharmacological profiles of thiazole derivatives:
- Antibacterial Activity : Compounds similar to 5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one have shown effectiveness against multi-drug resistant bacteria .
- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes involved in bacterial metabolism, which is crucial for developing new antimicrobial agents .
- Synergistic Effects : When combined with other antibiotics, this compound may enhance the overall efficacy against resistant bacterial strains .
Q & A
Q. Table 1: Synthetic Routes and Yields
*Yield estimated from analogous reactions.
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:
Crystallization : Grow single crystals via slow evaporation in DMSO/EtOH mixtures.
Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation.
Refinement : Employ SHELXTL or SHELXL for structure solution and refinement. These programs handle disorder modeling, hydrogen bonding networks, and E/Z isomer validation .
- Critical Parameters :
Advanced: How do substituents on the phenyl ring influence electronic properties, and what computational methods validate these effects?
Methodological Answer:
Substituents alter electron density distribution, impacting reactivity and optical properties.
- Computational Tools :
- Case Study : The bromine atom’s electron-withdrawing effect reduces HOMO energy by ~0.5 eV, increasing electrophilicity at the methylidene carbon .
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or sample purity. Strategies include:
Multi-Technique Validation :
- NMR/IR : Confirm functional groups (e.g., imine vs. enamine tautomers).
- Mass Spectrometry : HRMS (e.g., m/z 289.085 [M+H]+) verifies molecular formula .
Temperature-Dependent Studies : Low-temperature XRD or VT-NMR can stabilize conformers for accurate analysis .
Impurity Profiling : HPLC-MS identifies byproducts (e.g., Z-isomers or oxidation derivatives) .
Basic: What spectroscopic techniques are critical for characterization, and what key signals confirm successful synthesis?
Methodological Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 8.1 (s, 1H, CH=), δ 7.5 (d, 2H, Ar-H) | |
| HRMS | m/z 312.9872 [M+H]+ |
Advanced: How can reaction mechanisms for byproduct formation be elucidated?
Methodological Answer:
Byproducts (e.g., Z-isomers or oxidized derivatives) arise from competing pathways:
Mechanistic Probes :
- Isotopic Labeling : Use D₂O to track proton exchange in tautomeric equilibria.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates .
Analytical Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
